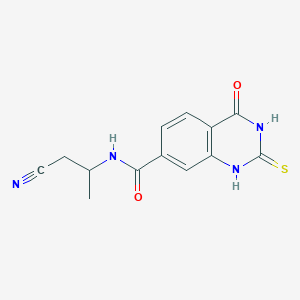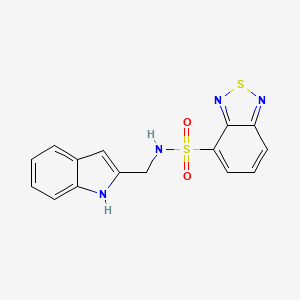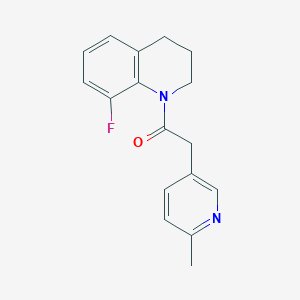
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as CPQ, is a small molecule inhibitor that has shown potential in the field of cancer research. CPQ has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
Mechanism of Action
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. However, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
Future Directions
Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties to enhance its effectiveness in clinical settings. Additionally, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could be tested in combination with other anticancer drugs to determine its potential for use in combination therapy. Further studies could also investigate the potential use of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in other diseases, such as autoimmune disorders and viral infections.
Conclusion
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a promising small molecule inhibitor that has shown potential in cancer research. Its specificity for DHODH and minimal toxicity on normal cells make it a promising candidate for cancer therapy. Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties and investigating its potential for use in combination therapy and other diseases.
Synthesis Methods
The synthesis of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the quinazoline ring, followed by the addition of a cyano group to the propyl side chain to form N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.
Scientific Research Applications
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation. N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.
properties
IUPAC Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7(4-5-14)15-11(18)8-2-3-9-10(6-8)16-13(20)17-12(9)19/h2-3,6-7H,4H2,1H3,(H,15,18)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUOBUHZJWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)


![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)